(R)-Carnitine hydrochloride
Description
(R)-Carnitine hydrochloride (CAS 6645-46-1), also known as Levocarnitine hydrochloride, is the biologically active enantiomer of carnitine. Its molecular formula is C₇H₁₆ClNO₃, with a molecular weight of 197.66 g/mol . Structurally, it consists of a quaternary ammonium compound with a hydroxyl and carboxylic acid group, forming a zwitterion that facilitates its role in fatty acid metabolism .
Properties
Molecular Formula |
C7H16ClNO3 |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1 |
InChI Key |
JXXCENBLGFBQJM-FYZOBXCZSA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])O.Cl |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Carnitine Derivatives
Acetyl-L-Carnitine Hydrochloride
- Structure: Acetylated form of (R)-carnitine; molecular formula C₉H₁₈ClNO₄ (MW: 239.70 g/mol) .
- Properties : Enhanced lipophilicity due to the acetyl group, improving blood-brain barrier penetration .
- Applications: Neurological support (e.g., Alzheimer’s disease, diabetic neuropathy) due to acetyl-CoA modulation . Clinical data show superior efficacy in cognitive disorders compared to non-acetylated carnitine .
Table 1: Structural and Functional Comparison
Lauroyl-L-Carnitine Hydrochloride
- Structure: Esterified with a lauroyl (C12) chain; molecular formula C₁₉H₃₈ClNO₄ (MW: 344.52 + 35.45 g/mol) .
- Properties :
- Applications :
DL-Carnitine Hydrochloride
(R)-Carnitine Hydrochloride
Research Findings and Clinical Data
- Efficacy in Metabolic Disorders : (R)-Carnitine HCl restores plasma carnitine levels in deficiency syndromes, with a 60–80% bioavailability improvement over racemic mixtures .
- Neuroprotection : Acetyl-L-carnitine HCl increases acetylcholine synthesis in Alzheimer’s models, showing 30% greater cognitive improvement than placebo in trials .
- Industrial Use : Lauroyl-L-carnitine HCl achieves 95% hydrotropic efficiency for Disperse Red 13 solubilization, comparable to sodium xylenesulfonate .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing (R)-Carnitine hydrochloride in academic research?
- Methodological Answer: Synthesis typically involves chiral resolution of racemic carnitine derivatives or enzymatic methods to ensure enantiomeric purity. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. X-ray crystallography may be used to resolve conformational states in solid phases . Experimental details must include solvent systems, temperature, and catalysts to ensure reproducibility .
Q. How do researchers validate the biological activity of this compound in vitro?
- Methodological Answer: Common assays include measuring fatty acid oxidation rates in cell lines (e.g., HepG2 hepatocytes) via radiolabeled palmitate tracking, or quantifying ATP production via luminometric assays. Controls should account for enantiomer-specific effects (e.g., comparison with (S)-Carnitine) and vehicle-only conditions. Statistical validation requires replicates (n ≥ 3) and ANOVA for inter-group comparisons .
Q. What are the critical parameters for ensuring stability of this compound in experimental solutions?
- Methodological Answer: Stability depends on pH (optimally 3.0–5.0 for hydrochloride salt), storage temperature (−20°C for long-term), and avoidance of repeated freeze-thaw cycles. Degradation can be monitored via HPLC-UV at 210 nm, with degradation products identified using tandem MS .
Advanced Research Questions
Q. How can conflicting data on this compound’s role in mitochondrial β-oxidation be resolved?
- Methodological Answer: Contradictions may arise from model-specific factors (e.g., cell type, species) or dosage variations. Systematic meta-analysis of primary studies should stratify results by experimental design, while in-house replication studies must standardize carnitine transporter (OCTN2) expression levels. Isotope tracing (e.g., 13C-labeled substrates) can clarify flux discrepancies .
Q. What experimental designs are optimal for probing this compound’s enantiomer-specific effects in metabolic disorders?
- Methodological Answer: Use knockout models (e.g., OCTN2-deficient mice) to isolate transporter-mediated effects. Pair this with isotopic labeling to track (R)- vs. (S)-Carnitine distribution in tissues. Multi-omics approaches (transcriptomics/metabolomics) can identify pathway-specific modulation, while dose-response curves should address non-linear pharmacokinetics .
Q. How should researchers address variability in this compound’s efficacy across in vivo studies?
- Methodological Answer: Variability often stems from differences in gut microbiota composition, which metabolizes carnitine into trimethylamine-N-oxide (TMAO). Control for this via germ-free models or microbiota profiling. Standardize diets (e.g., choline content) and use crossover study designs to mitigate inter-individual variability .
Q. What advanced statistical methods are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer: Mixed-effects models account for longitudinal data and individual variability. Bayesian hierarchical modeling is useful for small sample sizes, while machine learning (e.g., random forests) can identify non-linear interactions between carnitine supplementation and metabolic biomarkers .
Methodological Guidance
- Data Reprodubility : Document batch-to-batch variability in synthesis (e.g., enantiomeric excess via chiral HPLC) and include negative controls for biological assays .
- Literature Review : Prioritize primary studies from journals with rigorous peer review (e.g., Journal of Biological Chemistry) over preprint platforms. Use citation management tools to track conflicting findings .
- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including ARRIVE criteria for animal research and detailed metabolic cage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
